4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a cyano group at the para position of the benzamide ring and a 5-methylfuran-2-yl substituent on the 4-position of the thiazole ring. This compound belongs to a class of small molecules designed for applications in medicinal chemistry and materials science, leveraging the thiazole core’s electronic properties and the furan ring’s aromaticity.
Properties
IUPAC Name |
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-10-2-7-14(21-10)13-9-22-16(18-13)19-15(20)12-5-3-11(8-17)4-6-12/h2-7,9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSJUMQYRAMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is introduced through a separate synthetic route, often involving the reaction of furfural with other reagents.
The final step involves the coupling of the thiazole and furan rings with the benzamide core. This can be achieved through a condensation reaction, where the cyano group is introduced using reagents like cyanogen bromide or similar compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
Oxidation: Formation of oxides of the furan and thiazole rings.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The thiazole and furan rings can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives with thiazole or furan substituents are widely studied for their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.
Structural and Functional Group Comparison
Biological Activity
The compound 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound can be represented as:
This compound features a cyano group, a thiazole ring, and a furan moiety, contributing to its biological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioamides with aldehydes or ketones under acidic conditions.
- Introduction of the Cyano Group : Utilization of cyanogen bromide or similar reagents is common.
- Coupling with the Furan Derivative : This step often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under basic conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate to high activity against various bacterial strains. For instance, a study reported that derivatives of thiazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies involving human lung cancer cells (A549, HCC827, NCI-H358), it was found to induce cytotoxic effects with IC50 values indicating significant potency. Notably, the compound exhibited higher activity in two-dimensional culture systems compared to three-dimensional systems, suggesting its potential for further development as an anticancer agent .
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and bacterial cell wall synthesis.
- DNA Interaction : Some studies suggest that compounds with similar structures bind to DNA in the minor groove, potentially interfering with replication and transcription processes .
Study 1: Antimicrobial Evaluation
In a comparative study of various thiazole derivatives, this compound was shown to possess superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. aureus | 18 |
| 2 | E. coli | 15 |
| This compound | S. aureus | 22 |
| E. coli | 20 |
Study 2: Anticancer Activity
In vitro tests on lung cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.26 |
| HCC827 | 6.48 |
| NCI-H358 | 9.48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
